

Physical and chemical properties of (4,5-Dichloro-1,2-phenylene)dimethanol

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Compound of Interest

Compound Name: (4,5-Dichloro-1,2-phenylene)dimethanol

Cat. No.: B1315513

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Technical Guide: (4,5-Dichloro-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the known physical and chemical properties of **(4,5-Dichloro-1,2-phenylene)dimethanol**. The information contained herein is based on publicly available computed data. It is important to note that experimental data for many of the core physical and chemical properties of this specific compound are not readily available in the reviewed literature. Researchers should exercise caution and verify properties through experimental analysis.

Chemical Identity

(4,5-Dichloro-1,2-phenylene)dimethanol is a halogenated aromatic diol. Its structure is characterized by a benzene ring substituted with two chlorine atoms and two hydroxymethyl groups at adjacent positions.

Identifier	Value	Reference
IUPAC Name	[4,5-dichloro-2-(hydroxymethyl)phenyl]methanol	[1]
CAS Number	24006-92-6	[1]
Molecular Formula	C ₈ H ₈ Cl ₂ O ₂	[1]
Canonical SMILES	<chem>C1=C(C(=CC(=C1Cl)Cl)CO)CO</chem>	[1]
InChI	InChI=1S/C8H8Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2	[1]
InChIKey	WSCRUXVCUXHCOW-UHFFFAOYSA-N	[1]
MDL Number	MFCD06656516	

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for **(4,5-Dichloro-1,2-phenylene)dimethanol**. These values are predicted by computational models and have not been experimentally verified from the available search results.

Property	Value	Reference
Molecular Weight	207.05 g/mol	[1]
Monoisotopic Mass	205.9901349 Da	[1]
XLogP3-AA (logP)	1.4	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	
Polar Surface Area	40.5 Å ²	
Heavy Atom Count	12	

Experimental Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield any experimental data for the following properties of **(4,5-Dichloro-1,2-phenylene)dimethanol**:

- Melting Point: Not available.
- Boiling Point: Not available.
- Solubility: Not available.
- Spectral Data (NMR, IR, Mass Spectrometry): Not available.

It is crucial to distinguish this compound from the similarly named 4,5-Dichloro-1,2-phenylenediamine (CAS: 5348-42-5), for which experimental data is more readily available but is not applicable to **(4,5-Dichloro-1,2-phenylene)dimethanol**.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **(4,5-Dichloro-1,2-phenylene)dimethanol** were not found in the reviewed literature. Researchers planning to

work with this compound will need to develop or adapt synthetic and purification procedures, likely starting from a suitable dichlorinated benzene derivative.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding the biological activity of **(4,5-Dichloro-1,2-phenylene)dimethanol** or its involvement in any signaling pathways. Any research into the bioactivity of this compound would be novel.

Visualization

Due to the lack of information on experimental workflows, signaling pathways, or other logical relationships involving **(4,5-Dichloro-1,2-phenylene)dimethanol**, no diagrams could be generated.

Summary and Outlook

(4,5-Dichloro-1,2-phenylene)dimethanol is a chemical compound for which basic identifying information and computed properties are available. However, there is a significant lack of experimentally determined physical and chemical data, as well as information on its synthesis, purification, and biological activity. This presents an opportunity for foundational research to characterize this molecule and explore its potential applications. Any researchers intending to use this compound should plan for comprehensive in-house characterization.

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References

- 1. (4,5-Dichloro-1,2-phenylene)dimethanol | C₈H₈Cl₂O₂ | CID 13096434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (4,5-Dichloro-1,2-phenylene)dimethanol]. BenchChem, [2025]. [Online PDF]. Available at:

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